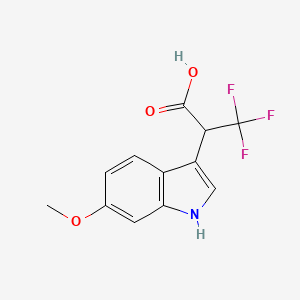

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDHMQHQTCGJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and trifluoroacetic acid derivatives.

Reaction Conditions: The key steps include the formation of the indole ring and the introduction of the trifluoromethyl group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and esterification.

Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions

Scientific Research Applications

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: It is investigated for its role in drug development, particularly for its ability to interact with specific biological targets.

Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid with key structural analogs:

Key Observations:

Fluorination: The trifluoromethyl group in the target compound increases lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs like 3-(3′-hydroxyphenyl)propanoic acid .

Functional Group Variations: Amino-substituted analogs (e.g., 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid) exhibit higher solubility due to the polar amino group . Halogenated derivatives (e.g., 6-chloro/fluoro analogs) show improved binding affinity in some biological assays .

Biological Activity

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid (CAS No. 1993099-07-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 261.17 g/mol. The compound features a trifluoromethyl group and an indole moiety, which are known to influence biological activity.

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in tumor cells.

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 1.33 | Induces apoptosis and inhibits cell cycle progression |

| K562 | 2.50 | Induces apoptosis and inhibits cell cycle progression |

| U937 | 2.00 | Induces apoptosis and inhibits cell cycle progression |

| HL60 | 1.80 | Induces apoptosis and inhibits cell cycle progression |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer cell lines .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in various phases (G1, S, M/G2), effectively reducing the population of proliferating cells .

- Inhibition of Key Signaling Pathways : The compound may inhibit pathways involved in tumor growth and survival, although specific targets remain under investigation.

Case Studies

Several case studies have highlighted the potential of this compound as an anticancer agent:

- Study on Jurkat Cells : A study demonstrated that treatment with 1.33 µM of the compound resulted in significant apoptosis in Jurkat cells after 48 hours of exposure. Flow cytometry analysis indicated a marked increase in sub-G1 populations, consistent with apoptosis .

- Comparative Study with Doxorubicin : In a comparative study against doxorubicin (a well-known chemotherapeutic agent), this compound showed superior cytotoxicity at lower concentrations across multiple tumor cell lines .

Pharmacological Implications

The promising biological activity of this compound suggests potential applications in cancer therapy. Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in anticancer drug formulation.

Q & A

Q. Critical Reaction Conditions :

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Indole activation | NaH, DMF, 0°C, 2h | 60–75% | |

| Trifluoromethylation | CF3I, CuI, 50°C, 12h | 40–55% | |

| Ester hydrolysis | 6M HCl, reflux, 4h | >90% |

How can researchers resolve contradictions in spectroscopic data for fluorinated indole-propanoic acid derivatives?

Advanced Research Question

Discrepancies in NMR or mass spectrometry data often arise from:

- Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm absolute configuration.

- Solvent effects : Compare data in deuterated DMSO vs. CDCl3, as indole NH protons exhibit solvent-dependent shifts.

- Impurity interference : Validate purity via HPLC (>98%) and elemental analysis before spectral interpretation .

Q. Methodological Approach :

Replicate synthesis under standardized conditions.

Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.

Compare experimental X-ray diffraction angles (e.g., C–C bond lengths: ~1.54 Å) with computational models (DFT) .

What strategies optimize the biological activity screening of fluorinated indole derivatives?

Advanced Research Question

Design in vitro assays targeting specific pathways (e.g., inflammation, cancer):

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy position, fluorination degree) and compare IC50 values.

- Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization.

- Metabolic stability : Assess half-life in liver microsomes to prioritize candidates with improved pharmacokinetics .

Q. Table 2: Example Bioactivity Data for Analogous Compounds

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| 3-(4-Fluoro-1H-indol-3-yl)propanoic acid | COX-2 | 0.85 | |

| 6-Methoxytryptophan derivatives | 5-HT receptors | 12.3 |

How do fluorinated moieties influence the physicochemical properties of indole-propanoic acid derivatives?

Basic Research Question

Trifluoromethyl groups enhance:

- Lipophilicity : Measured via logP (e.g., +0.5–1.2 increase vs. non-fluorinated analogs).

- Metabolic resistance : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation.

- Acidity : pKa of the propanoic acid group decreases (~2.5–3.0), affecting solubility and binding affinity .

Q. Experimental Validation :

- Potentiometric titration : Determine pKa in aqueous buffer.

- Partition coefficient : Use shake-flask method (octanol/water) .

What advanced techniques characterize crystallographic and electronic properties of this compound?

Advanced Research Question

- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–S–C: ~104°) and packing motifs.

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies (e.g., HOMO: −6.2 eV).

- Spectroelectrochemistry : Correlate redox potentials with substituent effects .

How can researchers address low yields in large-scale synthesis?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.